

# Vimirogant analytical methods HPLC

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## Compound Focus: Vimirogant

CAS No.: 1802706-04-2

Cat. No.: S546768

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## Vimirogant (VTP-43742) Overview

**Vimirogant** (also known as VTP-43742) is a potent, selective, and orally active inhibitor of the **retinoic acid receptor-related orphan receptor gamma t (ROR $\gamma$ t)**, a master regulator of immune cell function [1].

- **Primary Mechanism:** As a ROR $\gamma$ t inhibitor, it targets the pathway responsible for the differentiation and function of T-helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines like IL-17A [1].
- **Therapeutic Potential:** By inhibiting Th17 cell differentiation and IL-17A secretion, **Vimirogant** has potential for the research of **autoimmune disorders** [1]. In an experimental autoimmune encephalomyelitis (EAE) mouse model, it significantly suppressed clinical symptoms, demyelination, and the expression of inflammatory markers in the spinal cord [1].

The table below summarizes its key physicochemical and in vitro biological activity data:

Property	Value	Source/Context	:---	:---	:---	CAS Number	1802706-04-2	[1]	[2]	Molecular Formula	C <sub>27</sub> H <sub>35</sub> F <sub>3</sub> N <sub>4</sub> O <sub>3</sub> S	[1]	[2]	Molecular Weight	552.65 g/mol	[1]	[2]	Biological Activity	Potent and selective ROR $\gamma$ t inhibitor	[1]	Ki (ROR $\gamma$ t)	3.5 nM	[1]	IC <sub>50</sub> (ROR $\gamma$ t)	17 nM	[1]	Selectivity	>1000-fold selective vs. ROR $\alpha$ and ROR $\beta$ isotypes	[1]	Stability Note	The free form is prone to instability; stable salt form (e.g., hydrochloride) is recommended	[1]
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## HPLC Method Development Guidance for Vimirogant

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique used to separate, identify, and quantify compounds in a mixture. It is widely applied in the pharmaceutical industry for drug purity testing, stability studies, and more [3] [4]. Although a specific method for **Vimirogant** is not available, the following guidance is based on general HPLC principles and the compound's properties.

## Recommended HPLC Type and Conditions

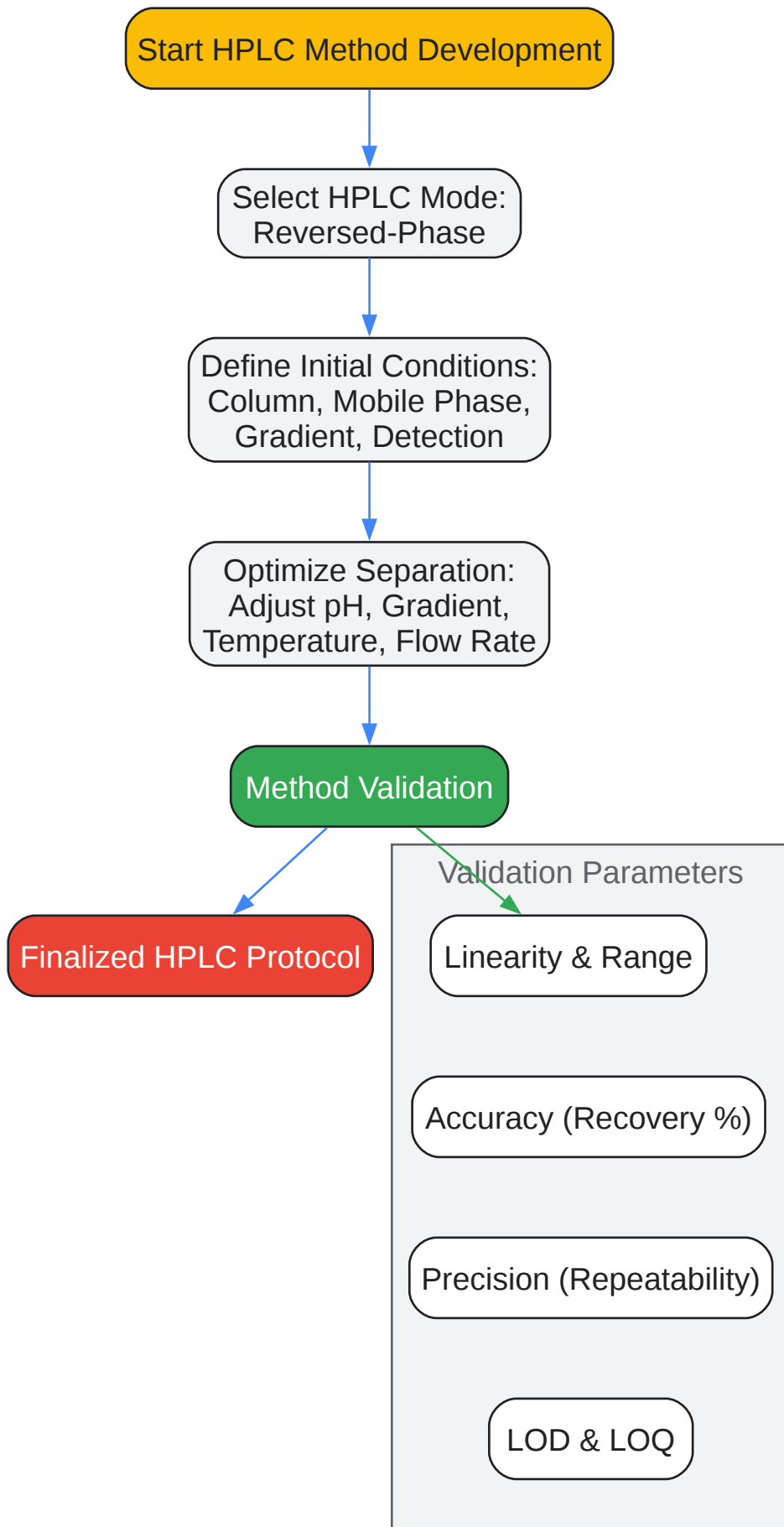
Given **Vimirogant**'s medium molecular weight and likely hydrophobicity (inferred from its structure and use of organic solvents in stock preparation), **Reversed-Phase HPLC (RP-HPLC)** is the most suitable starting point. RP-HPLC is the most common mode and is ideal for separating neutral and non-ionic compounds [3] [4].

The table below outlines suggested initial parameters for method development:

Parameter	Suggested Starting Conditions	Rationale & Adjustments
<b>HPLC Mode</b>	Reversed-Phase (RP-HPLC)	Most common for pharmaceutical compounds; utilizes hydrophobic interactions [3].
<b>Column</b>	C18 (Octadecyl silane), 3-5 $\mu\text{m}$ particle size, 4.6 x 150 mm	Standard column for a molecule of this size; sub-2 $\mu\text{m}$ particles can be used for UHPLC for higher resolution [5] [4].
<b>Mobile Phase</b>	Water/Acetonitrile or Water/Methanol	Acetonitrile often provides sharper peaks. May require modifiers like 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to improve peak shape for ionizable compounds [4] [6].
<b>Elution Mode</b>	Gradient	Start with a gradient (e.g., 5% to 95% organic solvent over 10-20 minutes) to separate Vimirogant from its potential impurities and degradation products [4].

Parameter	Suggested Starting Conditions	Rationale & Adjustments
Detection	UV-Vis Detector	Standard and accessible. Method development required to determine $\lambda_{\max}$ (e.g., use a Photodiode Array (PDA) detector for spectrum). A published method for Glutathione used 215 nm [6].
Flow Rate	1.0 mL/min	Standard for an analytical column of this dimension [6].
Temperature	Room temperature to 40°C	Can enhance reproducibility and efficiency [4].

The following diagram illustrates the logical workflow for developing and validating an HPLC method.





Selectivity/Specificity

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## Method Validation Parameters

Once a method is developed, it must be validated to ensure it is suitable for its intended purpose. Key parameters to assess, as exemplified by a published method for glutathione, include [6]:

- **Linearity and Range:** The method should demonstrate a directly proportional relationship between analyte concentration and detector response across a specified range (e.g.,  $r^2 \geq 0.999$ ) [6].
- **Accuracy:** Typically evaluated as % **Recovery**, indicating how close the measured value is to the true value (e.g., 98-101%) [6].
- **Precision:** This includes **repeatability** (low relative standard deviation for multiple injections) and intermediate precision [6].
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** The lowest amounts of analyte that can be detected or reliably quantified, respectively [6].
- **Selectivity/Specificity:** The ability to accurately measure the analyte in the presence of other components like impurities, degradants, or excipients [6].

## Important Notes for Researchers

- **Stability Considerations:** Be aware that the free form of **Vimirogant** is noted to be prone to instability. It is advisable to use the stable salt form (e.g., hydrochloride) for preparation of standard and sample solutions to ensure the reliability of your analytical results [1].
- **This is a Proposed Workflow:** The conditions provided are a theoretical starting point based on general principles. **Extensive experimental optimization and full validation** will be required to establish a robust, specific, and accurate HPLC method for **Vimirogant**.
- **Consult Official Sources:** If available, always refer to official pharmacopoeial monographs or the compound's Certificate of Analysis (CoA) from a certified supplier for authoritative analytical data.

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## References

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